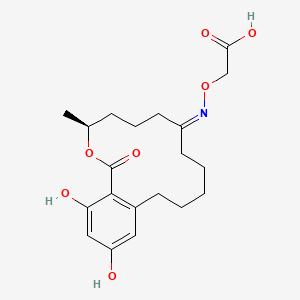

Zearalanone carboxymethoxyl oxime

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H27NO7 |

|---|---|

Peso molecular |

393.4 g/mol |

Nombre IUPAC |

2-[(Z)-[(4S)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-8-ylidene]amino]oxyacetic acid |

InChI |

InChI=1S/C20H27NO7/c1-13-6-5-9-15(21-27-12-18(24)25)8-4-2-3-7-14-10-16(22)11-17(23)19(14)20(26)28-13/h10-11,13,22-23H,2-9,12H2,1H3,(H,24,25)/b21-15-/t13-/m0/s1 |

Clave InChI |

OMKUZTYTLAMMHK-HJIPDZNASA-N |

SMILES isomérico |

C[C@H]1CCC/C(=N\OCC(=O)O)/CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |

SMILES canónico |

CC1CCCC(=NOCC(=O)O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Zearalanone Carboxymethoxyl Oxime for Hapten Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of Zearalanone (B192696) Carboxymethoxyl Oxime, a critical hapten for the development of immunoassays targeting zearalanone and its related mycotoxins. The protocol is adapted from established methods for the derivatization of the structurally similar compound, zearalenone (B1683625).[1][2][3] The synthesis involves the oximation of the C6' ketone on the zearalanone molecule, introducing a carboxymethyl group that serves as a linker for conjugation to carrier proteins, a crucial step in immunogen and coating antigen preparation.

Introduction

Zearalanone (ZAN) is a semi-synthetic derivative of zearalenone (ZEN), a mycotoxin produced by Fusarium species that contaminates various grains.[1][4] Both ZAN and ZEN exhibit estrogenic activity, posing potential health risks to humans and animals. Consequently, sensitive and specific analytical methods are required for their detection in food and feed.

Immunoassays, such as ELISA, are powerful tools for the rapid screening of mycotoxins. The development of these assays relies on the production of specific antibodies, which in turn requires the synthesis of immunogens. As small molecules, haptens like zearalanone are not immunogenic on their own and must be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to elicit an immune response.

The synthesis of Zearalanone Carboxymethoxyl Oxime is a key step in this process. The reaction targets the ketone group of zearalanone, which is a common site for derivatization, to introduce a carboxylic acid functional group via a stable oxime linkage.[3][5] This functional group can then be activated to facilitate conjugation to the amine residues of a carrier protein. This guide details the chemical synthesis, purification, and subsequent activation of this compound for use in immunoassay development.

Synthesis Pathway and Experimental Workflow

The synthesis of this compound is a two-step process. First, the ketone group of zearalanone is reacted with carboxymethoxylamine hemihydrochloride to form the oxime derivative. This is followed by an extraction and purification procedure. The resulting hapten contains a terminal carboxyl group, which is then activated using the active ester method for conjugation to a protein.

Caption: Chemical synthesis and conjugation pathway for this compound.

The following diagram illustrates the logical flow of the experimental protocol, from the initial reaction setup to the final purification of the hapten.

Caption: Step-by-step experimental workflow for the synthesis of the hapten.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound and its subsequent activation for protein conjugation.

Materials and Reagents

-

Zearalanone (ZAN)

-

Carboxymethoxylamine hemihydrochloride (CMO)

-

Pyridine

-

Sodium Hydroxide (NaOH), 0.1 M solution

-

Ethyl Acetate

-

Deionized Water

-

Dioxane

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

-

Phosphate Buffered Saline (PBS)

-

Nitrogen gas supply

-

Rotary evaporator

Synthesis of this compound (ZAN-CMO)

This protocol is adapted from the synthesis of zearalenone-CMO.[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 10 mg (0.031 mmol) of zearalanone in 1.0 mL of pyridine.

-

Addition of Reagent: To this solution, add 10 mg (0.092 mmol) of carboxymethoxylamine hemihydrochloride.

-

Oximation Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Solvent Removal: After 24 hours, remove the pyridine and any unreacted carboxymethoxylamine hydrochloride using a rotary evaporator.

-

Purification - Extraction:

-

To the resulting residue, add 3.0 mL of deionized water.

-

Adjust the pH of the aqueous solution to 8.0 using a 0.1 M NaOH solution.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Mix thoroughly and allow the layers to separate. Repeat the extraction three times.

-

Collect and combine the organic (ethyl acetate) phases. The aqueous phase is discarded.[1]

-

-

Final Product Isolation: Dry the combined organic phase under a gentle stream of nitrogen gas to yield the final product, this compound, as a light-yellow oil.[1]

Activation of ZAN-CMO and Conjugation to Carrier Protein (e.g., BSA)

This procedure utilizes the active ester method to couple the hapten to a carrier protein.[1][2]

-

Hapten Activation:

-

Dissolve the dried ZAN-CMO hapten in 2 mL of dioxane.

-

Add 2.5 mg of N-hydroxysuccinimide (NHS) and 5 mg of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Stir the solution at 4°C for 4 hours to form the activated NHS-ester of the hapten.[1]

-

-

Protein Conjugation:

-

Prepare a solution of the carrier protein (e.g., BSA) at a concentration of 20 mg/mL in a suitable buffer.

-

Add the hapten activation solution dropwise to the protein solution while stirring.

-

Continue to stir the reaction mixture at 4°C for an additional 4 hours.[1]

-

-

Purification of the Conjugate:

-

Dialyze the reaction mixture against PBS at 4°C for three days, changing the dialysis buffer daily to remove unreacted hapten and coupling reagents.

-

Store the resulting ZAN-CMO-BSA immunogen at 4°C for future use.

-

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis and conjugation process, based on typical molar ratios used in hapten-protein conjugation.

| Parameter | Value / Condition | Purpose / Comment | Reference |

| Synthesis | |||

| Molar Ratio (Zearalanone:CMO) | ~1:3 | Ensures complete conversion of the ketone. | [1] |

| Reaction Time | 24 hours | Allows the oximation reaction to proceed to completion. | [1] |

| Reaction Temperature | Room Temperature | Mild conditions sufficient for the reaction. | [1] |

| Extraction pH | 8.0 | Facilitates the separation of the product into the organic phase. | [1] |

| Activation & Conjugation | |||

| Molar Ratio (Hapten:EDC:NHS) | Varies; typically excess EDC/NHS | To efficiently activate the carboxyl group of the hapten. | [1][2] |

| Reaction Time (Activation) | 4 hours | Sufficient time for the formation of the NHS-ester. | [1] |

| Reaction Temperature (Activation) | 4°C | Helps to maintain the stability of the active ester. | [1] |

| Reaction Time (Conjugation) | 4 hours | Allows for efficient coupling to the protein's lysine (B10760008) residues. | [1] |

| Reaction Temperature (Conjugation) | 4°C | Minimizes protein denaturation. | [1] |

| Molar Ratio (Hapten:Protein) | 17.2 : 1 (for ZEN-BSA) | An example of a successfully achieved conjugation ratio. | [1] |

References

- 1. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Zearalanone carboxymethoxyl oxime

A comprehensive examination of Zearalanone carboxymethoxyl oxime, a derivative of the mycotoxin Zearalenone, is crucial for researchers in drug development and xenobiotic metabolism. This technical guide provides an in-depth analysis of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological signaling pathways potentially modulated by its parent compound, Zearalenone.

Physicochemical Properties

| Property | Inferred Value/Characteristic for this compound | Basis of Inference |

| Molecular Formula | C20H25NO7 | Addition of a -O-CH2-COOH group to the oxime derivative of Zearalanone (C18H23NO5). |

| Molecular Weight | ~391.41 g/mol | Calculated based on the addition of the carboxymethoxyl group (-CH2COOH) and oximation of the ketone. |

| Appearance | Likely a white or off-white crystalline solid. | Based on the physical appearance of the parent compound, Zearalenone, which is a white crystalline solid. |

| Melting Point | Expected to be different from Zearalanone and likely higher. | The introduction of the polar carboxymethoxyl oxime group can alter the crystal lattice energy. |

| Solubility | Expected to have increased solubility in polar solvents like water, methanol, and ethanol (B145695) compared to Zearalenone. | The carboxylic acid and oxime functionalities will increase the molecule's polarity and capacity for hydrogen bonding. |

| UV-Vis Spectrum | Expected to show characteristic absorbance peaks. | The chromophore of the resorcinol (B1680541) ring system in Zearalenone will be retained, though slight shifts in λmax may occur due to the modification. |

| Infrared (IR) Spectrum | Characteristic peaks for O-H (carboxylic acid), C=O (lactone and carboxylic acid), C=N (oxime), and N-O stretching are expected. | These functional groups are key features of the this compound structure. |

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis of this compound from Zearalanone. The first step is the formation of Zearalanone oxime, followed by O-alkylation with an α-haloacetic acid.

Step 1: Synthesis of Zearalanone Oxime

-

Dissolution: Dissolve Zearalanone in a suitable solvent such as ethanol or a mixture of ethanol and pyridine (B92270).

-

Addition of Hydroxylamine (B1172632): Add an excess of hydroxylamine hydrochloride to the solution. The pyridine acts as a base to neutralize the HCl released.

-

Reaction: Reflux the mixture for several hours (e.g., 2-4 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into cold water. The Zearalanone oxime will precipitate.

-

Purification: Filter the precipitate, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure Zearalanone oxime.

Step 2: Synthesis of this compound

-

Alkylation: Dissolve the synthesized Zearalanone oxime in a suitable aprotic polar solvent like dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the oxime hydroxyl group.

-

Addition of Haloacetic Acid Ester: Add an ethyl haloacetate (e.g., ethyl bromoacetate) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

-

Hydrolysis: Upon completion, add an aqueous solution of a base (e.g., sodium hydroxide) to hydrolyze the ester to the carboxylic acid.

-

Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathways and Biological Activity

Zearalenone, the parent compound, is a mycoestrogen that can bind to estrogen receptors and disrupt endocrine function. Its biological activities are mediated through various signaling pathways. While the specific effects of the carboxymethoxyl oxime derivative are yet to be fully elucidated, it is plausible that it may modulate similar pathways, potentially with altered potency or selectivity.

Estrogen Receptor Signaling Pathway

Zearalenone and its metabolites can bind to estrogen receptors (ERα and ERβ), initiating a cascade of events that regulate gene expression. This can lead to various estrogenic effects in the body.

Apoptosis Induction Pathway

Studies have shown that Zearalenone can induce apoptosis (programmed cell death) in various cell types. One of the proposed mechanisms involves the activation of the p53 tumor suppressor protein and the subsequent mitochondrial-mediated apoptotic cascade.[1]

Experimental Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is a multi-step process requiring careful execution and analysis at each stage.

References

An In-depth Technical Guide to the Design and Synthesis of Zearalanone Carboxymethoxyl Oxime Hapten

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the design principles and synthetic methodologies for producing zearalanone (B192696) carboxymethoxyl oxime haptens. These haptens are crucial for the development of immunoassays for the detection of zearalanone, an estrogenic mycotoxin that contaminates various grains and poses a health risk to humans and animals.[1][2] This document outlines the strategic considerations for hapten design, comprehensive experimental protocols for synthesis, and quantitative data to inform the development of sensitive and specific immunoanalytical methods.

Principles of Zearalanone Hapten Design

The generation of high-performance immunoreagents for sensitive and selective immunoassays is critically dependent on appropriate hapten design and synthesis.[3][4] For zearalenone (B1683625), the primary strategy involves modifying the native molecule to introduce a linker arm for conjugation to a carrier protein, thereby rendering it immunogenic. The most common approach is the formation of an O-(carboxymethyl)oxime (CMO) derivative at the C-7 carbonyl group of zearalanone.[3] This method, known as the oxime active ester technique, has been widely used for preparing immunizing bioconjugates.[3][5]

The design of the hapten, including the length and attachment site of the spacer arm, significantly influences the affinity and specificity of the resulting antibodies.[3][4] Longer spacer arms are thought to improve the exposure of the zearalenone skeleton to the immune system, potentially leading to higher affinity antibodies.[3] Alternative tethering sites on the zearalenone molecule can also be explored to modulate the specificity of the antibodies, for instance, to reduce cross-reactivity with zearalenone metabolites.[3][4]

Synthesis of Zearalanone Carboxymethoxyl Oxime Hapten

The synthesis of a this compound hapten typically involves a two-step process: oximation of the zearalanone carbonyl group followed by conjugation to a carrier protein.

This protocol describes the synthesis of zearalanone-7-O-(carboxymethyl)oxime.

Materials:

-

Zearalanone (ZEN)

-

Carboxymethoxylamine hemihydrochloride (CMO)

-

Dioxane

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Oximation: Dissolve zearalanone and a molar excess of carboxymethoxylamine hemihydrochloride in pyridine.[5][6]

-

Stir the reaction mixture at room temperature for 24 hours.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the pyridine under reduced pressure.

-

Purify the resulting zearalanone-7-O-(carboxymethyl)oxime (ZENO) by silica (B1680970) gel column chromatography.

This protocol outlines the active ester method for conjugating the hapten to a carrier protein.

Procedure:

-

Activation of Hapten: Dissolve the purified ZENO and N-hydroxysuccinimide (NHS) in anhydrous dioxane or dimethylformamide (DMF).

-

Add a molar equivalent of a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) to the solution and stir at room temperature overnight to form the active NHS ester.[8]

-

Conjugation: Separately, dissolve the carrier protein (e.g., BSA or OVA) in phosphate-buffered saline (PBS).

-

Slowly add the activated hapten solution to the protein solution with gentle stirring.

-

Continue the reaction at 4°C for 4 hours or overnight.[5][8]

-

Purification: Remove the unconjugated hapten and byproducts by dialysis against PBS for several days with multiple buffer changes.[5][8]

-

Characterize the resulting conjugate (e.g., ZEN-BSA or ZEN-OVA) by UV-Vis spectrophotometry to determine the hapten-to-protein molar ratio.[9]

Quantitative Data Summary

The efficiency of hapten synthesis and conjugation, as well as the performance of the resulting antibodies in immunoassays, are critical parameters. The following tables summarize key quantitative data from relevant studies.

| Hapten/Conjugate | Synthesis Method | Hapten-to-Protein Molar Ratio | Reference |

| ZEN-BSA | Oxime Active Ester (OAE) | 17.2 : 1 | [5] |

| ZEN-BSA | Condensation Mixed Anhydride (CMA) | 14.6 : 1 | [5] |

| ZEN-BSA | Formaldehyde (FA) | 9.7 : 1 | [5] |

| ZEN-BSA | 1,4-Butanediol Diglycidyl Ether (BDE) | 8.3 : 1 | [5] |

| ZEo-BSA | ((5-carboxypentyl)oxy)imino spacer | 17.6 | [3] |

| ZEp-BSA | Carboxylated five-carbon spacer at C-14 | 15.6 | [3] |

Table 1: Hapten-to-Protein Molar Ratios for Zearalenone Conjugates.

| Antibody Source | Immunoassay Format | IC50 (µg/L) | Reference |

| ZEN-BSA (OAE) immunized mice | icELISA | 11.67 | [5] |

| ZEN-BSA (CMA) immunized mice | icELISA | 16.29 | [5] |

| ZEN-BSA (FA) immunized mice | icELISA | 20.92 | [5] |

| ZEN-BSA (BDE) immunized mice | icELISA | 24.36 | [5] |

| Phage-displayed Fab | Fab-pELISA | 0.36 ng/mL | [2] |

Table 2: Immunoassay Sensitivity for Zearalenone Detection.

Visualization of Workflows and Pathways

Diagrams illustrating the synthesis pathway and experimental workflow provide a clear visual representation of the processes involved.

References

- 1. Detection of zearalenone and related metabolites by fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Sensitive Enzyme Immunoassay Using Phage-Displayed Antigen-Binding Fragments for Zearalenone Detection in Cereal Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Production of a highly group-specific monoclonal antibody against zearalenone and its application in an enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of Zearalenone Carboxymethoxyl Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zearalenone (B1683625) Carboxymethoxyl Oxime is a synthetic derivative of Zearalenone, a mycotoxin with significant estrogenic activity. This guide provides a comprehensive overview of the structural characterization of Zearalenone Carboxymethoxyl Oxime, a hapten designed for use in immunoassays and other biochemical applications. The document details the synthesis, purification, and in-depth structural analysis using modern spectroscopic and chromatographic techniques. All experimental protocols are described to facilitate replication, and quantitative data are summarized for clarity. This guide is intended to be a valuable resource for researchers and professionals involved in the study and application of Zearalenone and its derivatives.

Introduction

Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species that contaminates a wide range of cereal crops.[1] Its ability to bind to estrogen receptors can lead to reproductive disorders in livestock and potential health risks in humans.[1] To monitor its presence in food and feed, sensitive analytical methods such as immunoassays are often employed. The development of these assays relies on the synthesis of haptens, which are small molecules that can elicit an immune response when attached to a larger carrier protein.

Zearalenone Carboxymethoxyl Oxime is a hapten synthesized from Zearalenone. The covalent attachment of a carboxymethoxyl group via an oxime linkage to the C6' carbonyl group of the Zearalenone molecule introduces a functional group suitable for conjugation to carrier proteins.[2] This technical guide provides a detailed account of the structural characterization of this important derivative.

Synthesis of Zearalenone Carboxymethoxyl Oxime

The synthesis of Zearalenone Carboxymethoxyl Oxime is typically achieved through the oxime active ester (OAE) method.[2][3][4] This involves the reaction of the C6' carbonyl group of Zearalenone with O-(carboxymethyl)hydroxylamine hydrochloride.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve Zearalenone (1 equivalent) in anhydrous pyridine (B92270).

-

Addition of Reagent: Add O-(carboxymethyl)hydroxylamine hydrochloride (1.2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 24 hours in an inert atmosphere (e.g., nitrogen) and protected from light.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light (254 nm and 366 nm).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to yield Zearalenone Carboxymethoxyl Oxime as a white solid. The product is often obtained as a mixture of E and Z isomers.[5]

Caption: Synthesis of Zearalenone Carboxymethoxyl Oxime.

Structural Characterization

The structural elucidation of Zearalenone Carboxymethoxyl Oxime is performed using a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for fragmentation analysis, providing further structural confirmation.[5][6]

Experimental Protocol: LC-MS/MS

-

Chromatography: Perform liquid chromatography on a C18 column with a gradient elution using a mobile phase of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Fragmentation: Obtain MS/MS spectra by collision-induced dissociation (CID) of the parent ion.

Table 1: Mass Spectrometry Data for Zearalenone Carboxymethoxyl Oxime

| Parameter | Value |

| Molecular Formula | C₂₀H₂₅NO₇ |

| Molecular Weight | 391.41 g/mol |

| Ionization Mode | ESI- |

| [M-H]⁻ (m/z) | 390.15 |

| Key MS/MS Fragments (m/z) | 317.1, 283.1, 175.0, 131.0 |

Note: The fragmentation pattern will be similar to Zearalenone with additional fragments corresponding to the carboxymethoxyl oxime moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the detailed structural analysis of Zearalenone Carboxymethoxyl Oxime. Due to the formation of E and Z isomers around the C=N bond, the NMR spectra typically show a doubling of signals for many of the protons and carbons.[5]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.[5]

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Zearalenone Carboxymethoxyl Oxime in CDCl₃

| Proton Assignment | Zearalenone (Reference) | Zearalenone Carboxymethoxyl Oxime (E/Z Isomers) |

| H-3' | ~5.20 (m) | ~5.15 / ~4.90 (m) |

| H-11' | ~6.00 (d) | ~5.98 / ~5.75 (d) |

| Aromatic Protons | 6.50 - 7.50 (m) | 6.50 - 7.50 (m) |

| -OCH₂- | - | ~4.60 (s) |

| -CH₃ | ~1.40 (d) | ~1.42 / ~1.38 (d) |

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Zearalenone Carboxymethoxyl Oxime in CDCl₃

| Carbon Assignment | Zearalenone (Reference) | Zearalenone Carboxymethoxyl Oxime (E/Z Isomers) |

| C=O (Lactone) | ~172 | ~172 |

| C=O (Ketone) | ~208 | ~158 (C=N) |

| Aromatic Carbons | 100 - 165 | 100 - 165 |

| -OCH₂- | - | ~72 |

| -COOH | - | ~175 |

Note: The chemical shifts are approximate and will vary depending on the solvent and the specific isomeric ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: IR

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a NaCl plate.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Table 4: Key IR Absorption Frequencies for Zearalenone Carboxymethoxyl Oxime

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | ~1710 |

| C=O (Lactone) | ~1690 |

| C=N (Oxime) | ~1640 |

| C=C (Aromatic) | ~1610, ~1450 |

| C-O | ~1250, ~1050 |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for assessing the purity of the synthesized Zearalenone Carboxymethoxyl Oxime and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Detector: UV detector set at 236, 274, and 316 nm, or a fluorescence detector.[1]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the polar functional groups is necessary to increase volatility.

Experimental Protocol: GC-MS

-

Derivatization: Silylate the sample by reacting it with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine at 70°C for 30 minutes.

-

GC Separation: Use a capillary column (e.g., DB-5ms) with a temperature program starting from 150°C to 300°C.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan over a mass range of 50-550 amu.

Caption: Experimental workflow for characterization.

Conclusion

The structural characterization of Zearalenone Carboxymethoxyl Oxime is a critical step in the development of reliable analytical tools for the detection of Zearalenone. This guide has outlined the key methodologies for its synthesis, purification, and comprehensive structural analysis. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of mycotoxin analysis, immunology, and drug development. The combination of mass spectrometry, NMR and IR spectroscopy, along with chromatographic techniques, allows for the unambiguous confirmation of the structure and purity of this important hapten.

References

- 1. Zearalenone - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of zearalenone by liquid chromatography/tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Mycotoxin Detection: A Technical Guide to Zearalanone Carboxymethoxyl Oxime in Immunoassays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of zearalanone (B192696) carboxymethoxyl oxime in immunoassays, a critical component in the sensitive and specific detection of the mycotoxin zearalenone (B1683625) and its analogs. Understanding this mechanism is paramount for the development and optimization of robust analytical methods for food safety and toxicological studies.

Introduction: The Hapten Strategy for Small Molecule Detection

Zearalenone, a non-steroidal estrogenic mycotoxin produced by Fusarium species, poses a significant threat to animal and human health.[1] Its small molecular size prevents it from eliciting a direct immune response. Immunoassays overcome this limitation through the use of haptens, small molecules that are chemically coupled to larger carrier proteins to become immunogenic. Zearalanone carboxymethoxyl oxime is a key derivative that serves as a hapten for zearalenone, enabling the production of specific antibodies and the development of sensitive immunoassays.[2][3][4]

The fundamental principle of these immunoassays is competition.[5][6] In a typical competitive enzyme-linked immunosorbent assay (ELISA), free zearalenone in a sample competes with a labeled zearalenone conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of zearalenone in the sample.[6]

The Core Mechanism: From Hapten Synthesis to Signal Generation

The successful development of a zearalenone immunoassay hinges on several key steps, each contributing to the overall mechanism of detection.

Hapten Synthesis: The Role of this compound

To render zearalenone immunogenic, it is first derivatized to introduce a functional group for conjugation to a carrier protein. The most common approach involves the oximation of the C6' carbonyl group of zearalenone with carboxymethoxylamine, resulting in the formation of zearalenone-6'-carboxymethoxyl oxime (ZEN-CMO).[2][4][7] This process introduces a carboxylic acid group, which can then be activated for coupling to the amine groups of amino acid residues (e.g., lysine) on a carrier protein.[4]

Caption: Synthesis of Zearalanone-6'-carboxymethoxyl oxime (ZEN-CMO) hapten.

Immunogen and Coating Antigen Preparation

The synthesized ZEN-CMO hapten is then conjugated to a carrier protein. Bovine Serum Albumin (BSA) is frequently used for creating the immunogen (the substance injected into an animal to elicit an antibody response), while Ovalbumin (OVA) is often used for the coating antigen (the substance immobilized on the ELISA plate).[2][4] The conjugation is typically achieved using the active ester method, involving N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[4]

Caption: Bioconjugation of ZEN-CMO to a carrier protein.

The Competitive Immunoassay Principle

The core of the detection method lies in the competitive binding reaction. In an indirect competitive ELISA (ic-ELISA), the microtiter plate wells are coated with the ZEN-OVA conjugate. The sample containing an unknown amount of zearalenone is then added to the wells along with a specific anti-zearalenone antibody. The free zearalenone from the sample and the immobilized ZEN-OVA compete for the binding sites of the antibody.

After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is then added. Following another incubation and washing step, a substrate for the enzyme is introduced. The enzyme catalyzes a reaction that produces a colored product, and the intensity of the color is measured using a microplate reader. A higher concentration of zearalenone in the sample leads to less primary antibody binding to the coated antigen, resulting in a weaker color signal.

Caption: Principle of indirect competitive ELISA for zearalenone detection.

Quantitative Data and Performance Characteristics

The performance of zearalenone immunoassays is characterized by several key parameters, including the 50% inhibitory concentration (IC50), limit of detection (LOD), and cross-reactivity with related mycotoxins.

| Parameter | Value | Reference |

| IC50 (Zearalenone) | 16.3 ng/mL | [8] |

| 0.85 ± 0.04 µg/L | [9] | |

| 11.67 µg/L (OAE method) | [10] | |

| 83.8 ng mL⁻¹ | [11] | |

| Limit of Detection (LOD) | 1 ng/mL | [8] |

| 0.22 ± 0.08 µg/L | [9] | |

| 5 ppb (in human serum) | [3] | |

| 9.3 ng mL⁻¹ | [11] | |

| Linear Range | 1 - 200 ng/mL | [8] |

| 1 - 50 ng/mL | [2] | |

| 2.63–100.64 ng ml−1 | [1] | |

| 13.8 to 508.9 ng mL⁻¹ | [11] |

Cross-Reactivity of Anti-Zearalenone Antiserum

| Compound | Cross-Reactivity (%) | Reference |

| α-zearalenol | 50 | [2] |

| β-zearalenol | 12 | [2] |

| α-zearalanol | 6 | [2] |

| β-zearalanol | 3 | [2] |

| Other mycotoxins | < 1 | [8] |

| α-ZAL | 36.53 | [10] |

| β-ZAL | 16.98 | [10] |

| α-ZOL | 64.33 | [10] |

| β-ZOL | 20.16 | [10] |

| ZON | 10.66 | [10] |

Experimental Protocols

Synthesis of Zearalenone-6'-carboxymethoxyl oxime (ZEN-CMO)

-

Dissolve zearalenone and carboxymethoxylamine hydrochloride in pyridine.[12]

-

Stir the mixture at 100°C for 6 hours.[12]

-

Dry the reaction mixture under a vacuum.[12]

-

Re-dissolve the residue in distilled water and adjust the pH to 8 with sodium bicarbonate buffer.[12]

-

Extract unmodified zearalenone with methylbenzene.[12]

-

Extract the aqueous phase containing ZEN-CMO with ethyl acetate.[12]

Preparation of ZEN-BSA Immunogen (Active Ester Method)

-

Dissolve ZEN-CMO in dioxane.[4]

-

Add N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stir at 4°C for 4 hours to activate the hapten.[4]

-

Dissolve bovine serum albumin (BSA) in a separate solution.

-

Add the activated hapten solution dropwise to the BSA solution while stirring.[4]

-

Continue stirring the reaction at 4°C for 4 hours.[4]

-

Dialyze the conjugate against phosphate-buffered saline (PBS) at 4°C for three days to remove unreacted components.[4]

Indirect Competitive ELISA (ic-ELISA) Protocol

Caption: A typical workflow for an indirect competitive ELISA for zearalenone.[9]

Conclusion

The use of this compound as a hapten is a cornerstone in the development of sensitive and specific immunoassays for zearalenone. This technical guide has detailed the mechanism of action, from the initial chemical modification of the mycotoxin to the final signal generation in a competitive ELISA format. The provided data and protocols offer a valuable resource for researchers and professionals in the fields of food safety, toxicology, and analytical chemistry, enabling the effective monitoring and control of this important mycotoxin. The continued refinement of hapten synthesis and immunoassay design holds the promise of even more rapid and sensitive detection methods in the future.[13][14][15]

References

- 1. tandfonline.com [tandfonline.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Radioimmunoassay for zearalenone and zearalanol in human serum: production, properties, and use of porcine antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]

- 7. researchgate.net [researchgate.net]

- 8. [Development of ELISA-kit of quantitative analysis for Zearalenone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of Anti-Zearalenone IgY and Development of an Indirect Competitive ELISA Method for the Measurement of Zearalenone in Post-Fermented Tea | MDPI [mdpi.com]

- 12. The broad-spectrum and ultra-sensitive detection of zeranol and its analogues by an enzyme-linked immunosorbent assay in cattle origin samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Prospective Technical Guide: Discovery and Development of Zearalanone Carboxymethoxyl Oxime

Disclaimer: Zearalanone carboxymethoxyl oxime is a novel compound with no current published data. This guide is a prospective analysis based on the known chemistry and pharmacology of the parent compound, Zearalanone, and related derivatives. It is intended for researchers, scientists, and drug development professionals as a theoretical framework for the discovery and development of this new chemical entity.

Introduction

Zearalenone and its derivatives are a class of mycoestrogens that have garnered significant interest in medicinal chemistry due to their potent estrogenic activity.[1][2] Zearalanone, a reduced derivative of Zearalenone, serves as a key scaffold for the development of novel therapeutic agents. The functionalization of Zearalanone at its ketone position offers a strategic approach to modulate its biological activity. This guide outlines a prospective pathway for the discovery, synthesis, and development of a novel derivative, this compound. This compound, by introducing a carboxymethoxyl oxime moiety, is hypothesized to possess altered pharmacokinetic properties and potentially a modified or more selective biological activity profile compared to its parent compound.

Proposed Synthesis and Discovery

The discovery of this compound would begin with its chemical synthesis, leveraging established methods for the preparation of O-substituted oximes from ketones.[3][4][5] The ketone group on the Zearalanone molecule is the target for this chemical modification.[6][7][8]

Proposed Synthetic Pathway

The synthesis of this compound is proposed to be a two-step process starting from Zearalanone.

References

- 1. Zearalenone - Wikipedia [en.wikipedia.org]

- 2. Zearalenone | Encyclopedia MDPI [encyclopedia.pub]

- 3. KR870001679B1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted compounds - Google Patents [patents.google.com]

- 4. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted - Google Patents [patents.google.com]

- 5. Oxime - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Zearalanone Carboxymethoxyl Oxime: A Technical Guide for Zearalenone Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of zearalanone (B192696) carboxymethoxyl oxime as a key derivative for the detection of zearalenone (B1683625), a mycotoxin with significant implications for food safety and animal health. This document details the synthesis of the derivative, its application in immunoassays, and presents relevant quantitative data and experimental protocols.

Introduction

Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops such as corn, wheat, and barley. Due to its potential health risks to both humans and animals, sensitive and specific detection methods are crucial. One of the most effective approaches for ZEN detection is through immunoassays, which rely on the specific binding of antibodies to the target molecule. However, as a small molecule (hapten), zearalenone itself is not immunogenic. To elicit an immune response and produce antibodies, it must be conjugated to a larger carrier protein. Zearalanone-6'-carboxymethoxyl oxime is a critical derivative that facilitates this conjugation, enabling the development of sensitive and specific immunoassays for zearalenone.[1] This guide will cover the synthesis of this derivative and its application in zearalenone detection.

Synthesis of Zearalenone-6'-Carboxymethyloxime (ZEN-CMO)

The synthesis of ZEN-CMO involves the reaction of zearalenone with carboxymethoxylamine hemihydrochloride. This process introduces a carboxyl group, which can then be used for conjugation to carrier proteins.

Experimental Protocol: Synthesis of ZEN-CMO

This protocol is a composite of methodologies described in the scientific literature.

Materials:

-

Zearalenone (ZEN)

-

Carboxymethoxylamine hemihydrochloride

-

Dioxane

-

N,N-Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

-

Phosphate Buffered Saline (PBS)

-

Dialysis tubing

Procedure:

-

Oximation of Zearalenone:

-

Dissolve 5.0 mg of zearalenone in 1.5 mL of pyridine.

-

Add 10 mg of O-(Carboxymethyl) hydroxylamine (B1172632) hemihydrochloride to the solution.

-

Stir the mixture for 2 hours at room temperature.[2]

-

The pyridine is then removed under vacuum.

-

-

Activation of ZEN-CMO:

-

Dissolve the dried ZEN-CMO (12 mg) in 900 µL of DMF.

-

Add 11.2 mg of EDC and 9.3 mg of NHS to the solution.

-

Stir the mixture overnight at room temperature to activate the carboxyl group.[2]

-

-

Conjugation to Carrier Protein (e.g., BSA):

-

Dissolve 12.2 mg of BSA in PBS.

-

Add the activated ZEN-CMO solution dropwise to the BSA solution while stirring.

-

Continue stirring the reaction mixture for 8 hours at room temperature.[2]

-

-

Purification of the Conjugate:

-

The resulting conjugate (ZEN-CMO-BSA) is purified by dialysis against PBS for 3 days to remove unconjugated ZEN-CMO and other small molecules.[2]

-

The purified conjugate can be stored at -20°C for future use.

-

The following diagram illustrates the synthesis and conjugation pathway:

Application in Immunoassays for Zearalenone Detection

ZEN-CMO protein conjugates are pivotal for developing various immunoassay formats, with the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) being one of the most common. In this assay, free zearalenone in a sample competes with a fixed amount of ZEN-CMO conjugated to a carrier protein (coating antigen) for binding to a limited amount of anti-zearalenone antibody.

Experimental Protocol: Indirect Competitive ELISA (ic-ELISA)

The following is a generalized protocol for an ic-ELISA for zearalenone detection.

Materials:

-

96-well microtiter plates

-

ZEN-CMO-OVA conjugate (coating antigen)

-

Anti-zearalenone antibody (primary antibody)

-

Zearalenone standards and samples

-

Peroxidase-labeled secondary antibody (e.g., goat anti-rabbit IgG-HRP)

-

Substrate solution (e.g., TMB)

-

Stopping solution (e.g., 2M H₂SO₄)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Blocking buffer (e.g., PBST with 1% BSA)

-

Assay buffer (e.g., PBST)

Procedure:

-

Coating:

-

Dilute the ZEN-CMO-OVA conjugate in coating buffer.

-

Add 100 µL of the diluted conjugate to each well of the microtiter plate.

-

Incubate overnight at 4°C.[3]

-

-

Washing and Blocking:

-

Wash the plate four times with washing buffer.

-

Add 200 µL of blocking buffer to each well to block non-specific binding sites.

-

Incubate for 1-2 hours at 37°C.

-

-

Competitive Reaction:

-

Wash the plate four times with washing buffer.

-

Add 50 µL of zearalenone standard or sample extract to each well.

-

Immediately add 50 µL of diluted anti-zearalenone antibody to each well.

-

Incubate for 1 hour at 37°C.

-

-

Secondary Antibody Incubation:

-

Wash the plate four times with washing buffer.

-

Add 100 µL of diluted peroxidase-labeled secondary antibody to each well.

-

Incubate for 1 hour at 37°C.

-

-

Substrate Reaction and Measurement:

-

Wash the plate four times with washing buffer.

-

Add 100 µL of substrate solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stopping solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

The principle of the indirect competitive ELISA is illustrated in the following diagram:

Quantitative Data and Performance Characteristics

The performance of immunoassays based on zearalanone carboxymethoxyl oxime is evaluated based on several parameters, including the limit of detection (LOD), the 50% inhibitory concentration (IC50), and cross-reactivity with related mycotoxins.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 9.3 ng/mL | [4] |

| 6 pg/mL | [4] | |

| IC50 | 83.8 ng/mL | [4] |

| Linear Range | 13.8 - 508.9 ng/mL | [4] |

| 1 - 50 ng/mL | [5][6] |

Cross-Reactivity Data

Cross-reactivity is a critical parameter that defines the specificity of the antibody. The following table summarizes the cross-reactivity of an anti-zearalenone antibody with various zearalenone metabolites.

| Compound | Cross-Reactivity (%) | Reference |

| Zearalenone | 100 | [5][6] |

| α-Zearalenol | 50 | [5][6] |

| β-Zearalenol | 12 | [5][6] |

| α-Zearalanol | 6 | [5][6] |

| β-Zearalanol | 3 | [5][6] |

Workflow for Zearalenone Detection

The overall workflow for detecting zearalenone in a sample using an immunoassay based on this compound involves several key steps from sample preparation to data analysis.

Conclusion

This compound is an indispensable derivative for the development of sensitive and specific immunoassays for zearalenone detection. The ability to introduce a functional carboxyl group allows for stable conjugation to carrier proteins, which is a prerequisite for antibody production and the development of various immunoassay formats. The detailed protocols and performance data presented in this guide provide a comprehensive resource for researchers and professionals working on mycotoxin analysis and food safety. The continued optimization of hapten synthesis and immunoassay design holds the potential for even more rapid and sensitive detection methods for zearalenone and its metabolites.

References

- 1. Indirect enzyme-linked immunosorbent assay for the mycotoxin zearalenone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. foodhygiene.or.kr [foodhygiene.or.kr]

- 4. researchgate.net [researchgate.net]

- 5. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. food.r-biopharm.com [food.r-biopharm.com]

Spectroscopic Characterization of Zearalanone Carboxymethoxyl Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Zearalanone carboxymethoxyl oxime. Due to the limited availability of direct spectroscopic data for this specific derivative, this guide draws upon established data for the parent compound, Zearalanone, and analogous oxime derivatives. The principles and methodologies described herein provide a robust framework for the analysis of this and structurally similar compounds.

Introduction to Zearalanone and its Derivatives

Zearalenone (ZEN) is a mycotoxin produced by fungi of the Fusarium genus and is a common contaminant in cereal crops.[1] Its hydrogenated derivative, Zearalanone (ZAN), and other related compounds are of significant interest due to their potential endocrine-disrupting activities. The derivatization of Zearalanone to form this compound is a common strategy in the development of immunochemical assays, where the oxime group provides a linking point for conjugation to proteins. Spectroscopic analysis is crucial for the unambiguous structural confirmation and purity assessment of such derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectrometric Data

The derivatization of Zearalanone to its carboxymethoxyl oxime introduces a carboxymethoxyamino group (-ONH-CH₂-COOH) at the ketone position. This modification will be reflected in the mass spectrum. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | Calculated based on the exact mass of C₂₀H₂₅NO₇ |

| [M+Na]⁺ | Sodium adduct | Calculated based on the exact mass of C₂₀H₂₅NO₇Na |

| [M-H]⁻ | Deprotonated molecule | Calculated based on the exact mass of C₂₀H₂₅NO₇ |

Note: The exact mass of Zearalanone (C₁₈H₂₄O₅) is approximately 320.16 g/mol . The addition of a carboxymethoxyl oxime moiety (-OCH₂COOH at the keto position, with loss of H₂O) results in a molecular formula of C₂₀H₂₅NO₇.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 µg/mL.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

-

Scan Range: m/z 100-1000.

-

Tandem MS (MS/MS): For structural elucidation, fragment the precursor ion (e.g., [M+H]⁺) using collision-induced dissociation (CID). The fragmentation pattern will provide information about the different parts of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in this compound. The formation of the oxime introduces the possibility of E and Z isomers, which can often be distinguished by NMR.[1][2]

Expected ¹H and ¹³C NMR Data

The NMR spectra are expected to show signals corresponding to the Zearalanone backbone and the newly introduced carboxymethoxyl group. The presence of two geometric isomers (E and Z) around the C=N bond is highly probable, which would result in a doubling of many signals in the ¹H and ¹³C NMR spectra.[1]

Table of Expected ¹H NMR Chemical Shifts (in ppm)

| Proton | Expected Chemical Shift (δ) | Multiplicity | Notes |

| Aromatic Protons | 6.0 - 7.5 | d, t | Signals from the resorcinol (B1680541) ring. |

| O-CH₂-COOH | 4.5 - 4.8 | s | Singlet for the methylene (B1212753) protons of the carboxymethoxyl group. |

| Aliphatic Protons | 1.0 - 4.0 | m | Complex multiplets from the macrocyclic ring. |

| OH (Phenolic) | 9.0 - 11.0 | br s | Broad singlet for the phenolic hydroxyl groups. |

| COOH | 10.0 - 12.0 | br s | Broad singlet for the carboxylic acid proton. |

Table of Expected ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Expected Chemical Shift (δ) | Notes |

| C=N (Oxime) | 150 - 160 | The chemical shift may differ between E and Z isomers. |

| COOH | 170 - 180 | Carboxylic acid carbon. |

| Aromatic Carbons | 100 - 160 | Carbons of the resorcinol ring. |

| O-CH₂-COOH | 65 - 75 | Methylene carbon of the carboxymethoxyl group. |

| Aliphatic Carbons | 20 - 70 | Carbons of the macrocyclic ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Proton-decoupled carbon experiment.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Expected IR Absorption Bands

The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic, Carboxylic Acid) | 3500 - 3200 (broad) | Strong |

| C-H (Aromatic, Aliphatic) | 3100 - 2850 | Medium to Strong |

| C=O (Carboxylic Acid) | 1720 - 1700 | Strong |

| C=O (Ester) | 1740 - 1720 | Strong |

| C=N (Oxime) | 1680 - 1620 | Medium to Weak |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-O | 1300 - 1000 | Strong |

Note: The characteristic absorption for the C=N bond of the oxime is a key diagnostic feature.[3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to Antibody Production Against Zearalenone Using Zearalanone Carboxymethoxyl Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the methodology for producing polyclonal and monoclonal antibodies with high affinity and specificity against the mycotoxin zearalenone (B1683625) (ZEN). The core of this process relies on the strategic synthesis of a hapten, zearalanone-O-(carboxymethyl)oxime (ZENO), which effectively presents the ZEN molecule to the host's immune system. This document details the complete workflow, from hapten synthesis and immunogen conjugation to immunization protocols and the development of immunoassays for antibody characterization. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility for research and development applications.

Introduction

Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops like corn, wheat, and barley.[1] Due to its potential reproductive toxicity, immunotoxicity, and carcinogenicity, many countries have established maximum residue limits for ZEN in food and feed.[1] Sensitive and specific detection methods are crucial for monitoring ZEN contamination and ensuring food safety.

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for this purpose, offering high throughput, sensitivity, and specificity. The cornerstone of any immunoassay is the antibody, which provides the specific recognition of the target analyte. As ZEN is a small molecule (hapten), it is not immunogenic on its own and cannot directly elicit an antibody response.[2] To overcome this, it must be covalently coupled to a larger carrier protein, creating an immunogen.

The design of this hapten-carrier conjugate is critical for determining the affinity and specificity of the resulting antibodies.[2] A widely successful strategy involves the derivatization of ZEN at its C6' carbonyl group to form zearalanone-O-(carboxymethyl)oxime (ZENO).[3] This hapten is then conjugated to a carrier protein, most commonly Bovine Serum Albumin (BSA), using the oxime active ester (OAE) method.[2][4] This guide provides detailed protocols for this entire process.

Hapten Synthesis and Immunogen Preparation

The generation of a potent immunogen begins with the synthesis of the ZENO hapten, followed by its conjugation to a carrier protein. The OAE method is frequently employed for its efficiency in creating a stable amide bond between the hapten's carboxyl group and the protein's amino groups.[2]

Synthesis of Zearalenone-O-(carboxymethyl)oxime (ZENO) Hapten

The first step is the oximation of the C6' carbonyl group on the ZEN molecule using carboxymethoxylamine hemihydrochloride (CMO). This reaction introduces a reactive carboxyl group via a spacer arm, which is essential for the subsequent conjugation step.

Experimental Protocol:

-

Dissolve 5 mg of ZEN in 2 mL of pyridine (B92270) in a suitable reaction vessel.

-

Add 10 mg of carboxymethoxylamine hemihydrochloride (CMO).

-

Seal the vessel and stir the reaction mixture at room temperature for 24 hours. The solution will typically turn a yellow color.

-

Remove the pyridine and any unreacted CMO via rotary evaporation or by drying under a stream of nitrogen.

-

Add 3.0 mL of deionized water to the dried product and adjust the pH to 8.0 using 0.1 mol/L NaOH.

-

Extract the aqueous solution three times with an equal volume of ethyl acetate.

-

Collect the organic phases and dry them under nitrogen to obtain the ZENO hapten, which typically appears as a light yellow oil.

Conjugation of ZENO to Carrier Protein (ZEN-BSA)

The ZENO hapten is conjugated to BSA to create the immunogen (ZEN-BSA) used for animal immunization. The same method can be used with Ovalbumin (OVA) to create a coating antigen (ZEN-OVA) for ELISA development. The active ester method (OAE) utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of ZENO, facilitating its reaction with the primary amines on the BSA molecule.[3]

Experimental Protocol:

-

Dissolve the dried ZENO hapten in 2 mL of dioxane.

-

Add 2.5 mg of N-hydroxysuccinimide (NHS) and 5 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the mixture at 4°C for 4 hours to activate the hapten.

-

Prepare a BSA solution (e.g., 20 mg/mL in an appropriate buffer).

-

Add the activated hapten solution dropwise to the BSA solution while stirring.

-

Continue stirring the reaction at 4°C for another 4 hours or overnight.

-

Purify the resulting ZEN-BSA conjugate by dialyzing against Phosphate Buffered Saline (PBS) at 4°C for three days, changing the PBS daily to remove unreacted hapten and coupling reagents.

-

Store the purified ZEN-BSA conjugate at 4°C for short-term use or -20°C for long-term storage.

The molar coupling ratio of hapten to protein should be determined, often by UV-Vis spectrophotometry, as it influences the immunogenicity.[2]

Antibody Production and Screening

Once the immunogen is prepared, it is used to immunize host animals to generate a specific antibody response. Mice are commonly used for producing both polyclonal and monoclonal antibodies.

Immunization Protocol

A typical immunization schedule involves an initial injection to prime the immune system, followed by several booster injections to increase antibody titer and affinity.

Experimental Protocol (for Balb/c Mice):

-

Preparation of Emulsion: Prepare the immunogen solution by diluting ZEN-BSA in sterile PBS to a final immunization dose of 50 µg per mouse.[1] For the first immunization, emulsify this solution with an equal volume of Freund's Complete Adjuvant (FCA). For subsequent booster shots, use Freund's Incomplete Adjuvant (FIA).

-

Immunization Schedule:

-

Titer Monitoring: Collect small blood samples from the tail vein approximately 7-10 days after each booster shot to monitor the antibody titer.

-

Final Boost: Three to four days before hybridoma fusion (for monoclonal antibody production), administer a final boost of the immunogen in sterile PBS without any adjuvant.[5]

Antibody Titer Determination by Indirect ELISA (inELISA)

The antibody titer is a measure of the concentration of specific antibodies in the immunized animal's serum. It is determined using a non-competitive indirect ELISA.

Experimental Protocol:

-

Coating: Coat the wells of a 96-well microplate with a coating antigen (e.g., ZEN-OVA at 2 µg/mL in coating buffer) and incubate for 2 hours at 37°C or overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBST - PBS with 0.05% Tween-20).

-

Blocking: Add a blocking buffer (e.g., 5% skim milk in PBS) to each well to block non-specific binding sites and incubate for 1-2 hours at 37°C.

-

Washing: Repeat the washing step.

-

Primary Antibody: Add serial dilutions of the mouse serum (antisera) to the wells and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.[4]

-

Washing: Repeat the washing step.

-

Substrate: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops (10-15 minutes).

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The titer is defined as the highest dilution that gives a signal significantly above the background (pre-immune serum).

Immunoassay Development and Antibody Characterization

The performance of the produced antibodies is evaluated using a competitive immunoassay format, which allows for the determination of sensitivity (IC50) and specificity (cross-reactivity).

Indirect Competitive ELISA (icELISA)

In this format, free ZEN in a sample competes with the ZEN-OVA conjugate coated on the plate for a limited number of antibody binding sites. A higher concentration of ZEN in the sample results in a lower signal, creating an inverse relationship between concentration and absorbance.

Experimental Protocol:

-

Coating, Washing, and Blocking: Follow steps 1-4 from the inELISA protocol above, using ZEN-OVA as the coating antigen.

-

Competition: Prepare a mixture of the antibody (at a predetermined optimal dilution) and the ZEN standard or sample. Add this mixture to the wells simultaneously and incubate for 1 hour at 37°C.[6][7]

-

Washing: Repeat the washing step.

-

Detection: Follow steps 7-11 from the inELISA protocol (addition of secondary antibody, substrate, stop solution, and reading absorbance).

Data Analysis:

-

IC50 (50% Inhibitory Concentration): This is the concentration of ZEN that causes a 50% reduction in the maximum signal (B/B₀ = 50%). It is a key measure of the assay's sensitivity. A lower IC50 value indicates higher sensitivity.

-

Cross-Reactivity (CR%): This measures the specificity of the antibody by testing its ability to bind to structurally related mycotoxins (analogs). It is calculated using the formula: CR (%) = (IC50 of Zearalenone / IC50 of Analog) x 100

Quantitative Data Summary

The following tables summarize the performance characteristics of antibodies produced using the ZENO-BSA immunogen via the OAE method, as reported in scientific literature.

Table 1: Immunogen and Polyclonal Antibody (pAb) Characteristics

This table presents data on the hapten-protein conjugation ratio and the resulting polyclonal antibody performance.

| Parameter | Value | Reference |

| Immunogen | ||

| Conjugation Method | Oxime Active Ester (OAE) | [2] |

| Hapten:Protein Ratio (ZEN:BSA) | 17.2 : 1 | [1][2] |

| Polyclonal Antibody | ||

| Host Animal | Balb/c Mice | [1] |

| Antibody Titer (inELISA) | 1 : 6,400 | [2] |

| IC50 for ZEN (icELISA) | 11.67 µg/L | [2] |

Table 2: Cross-Reactivity of Polyclonal Antibodies (pAb)

This table shows the specificity of the polyclonal antibodies against ZEN and its major analogs.

| Compound | IC50 (µg/L) | Cross-Reactivity (%) | Reference |

| Zearalenone (ZEN) | 11.67 | 100 | [2] |

| α-Zearalenol (α-ZOL) | 18.14 | 64.33 | [1][2] |

| α-Zearalanol (α-ZAL) | 31.95 | 36.53 | [1][2] |

| β-Zearalenol (β-ZOL) | 57.89 | 20.16 | [1][2] |

| β-Zearalanol (β-ZAL) | 68.73 | 16.98 | [1][2] |

| Zearalanone (ZON) | 109.47 | 10.66 | [1][2] |

Cross-reactivity values calculated based on the provided IC50 data.

Table 3: Monoclonal Antibody (mAb) Characteristics

This table presents data for high-affinity monoclonal antibodies produced using the same immunogen strategy, demonstrating the potential for developing highly sensitive and specific reagents.

| Parameter | Cell Line 2D7 | Cell Line 3C2 | Cell Line 4A10 | Reference |

| Antibody Titer (Ascites) | 1 : 128,000 | 1 : 256,000 | 1 : 512,000 | [4] |

| IC50 for ZEN (µg/L) | 18.12 | 26.37 | 31.46 | [4] |

| Affinity Constant (Ka) (L/mol) | 6.54 x 10⁹ | 5.31 x 10⁹ | 4.15 x 10⁹ | [4] |

| Isotype | IgG1, κ chain | IgG1, κ chain | IgG1, κ chain | [4] |

Conclusion

The use of zearalanone-O-(carboxymethyl)oxime as a hapten for immunogen synthesis is a robust and effective strategy for the production of high-quality antibodies against zearalenone. The oxime active ester method provides an efficient means of conjugating the hapten to carrier proteins, leading to immunogens that can elicit strong and specific immune responses. The detailed protocols and performance data presented in this guide serve as a comprehensive resource for researchers aiming to develop sensitive and reliable immunoassays for the detection of zearalenone in food, feed, and clinical samples. The resulting antibodies, whether polyclonal or monoclonal, are critical reagents for ensuring safety and compliance with regulatory standards worldwide.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Characterization of Monoclonal Antibodies with High Affinity and Broad Class Specificity against Zearalenone and Its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunization protocol. EuroMAbNet [euromabnet.com]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note and Protocol: Conjugation of Zearalanone Carboxymethoxyl Oxime to Bovine Serum Albumin (BSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (B1683625) (ZEN) is a mycotoxin with estrogenic effects that contaminates various grains. To develop immunoassays for its detection, it is essential to produce antibodies against it. As a small molecule (hapten), ZEN itself cannot elicit a strong immune response. Therefore, it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA), to become immunogenic.[][2][3] This process typically involves the chemical modification of ZEN to introduce a reactive functional group, followed by covalent coupling to the carrier protein.

This application note provides a detailed protocol for the conjugation of Zearalanone carboxymethoxyl oxime (ZEN-CMO), a derivative of ZEN containing a carboxyl group, to BSA using the active ester method with a carbodiimide (B86325) crosslinker. This method facilitates the formation of a stable amide bond between the carboxyl group of the hapten and the primary amine groups on the protein.[2][4]

Experimental Protocols

Materials and Reagents

-

Zearalenone (ZEN)

-

Carboxymethoxylamine hemihydrochloride (CMO)

-

Pyridine

-

Dimethylformamide (DMF)

-

Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) (optional, but recommended)

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

-

Spectrophotometer

-

SDS-PAGE equipment

Part 1: Synthesis of this compound (ZEN-CMO)

This initial step involves the derivatization of Zearalenone to introduce a carboxyl group, making it reactive towards the amine groups of BSA.

-

Dissolution of ZEN: Dissolve 10 mg of Zearalenone in 2 mL of pyridine.

-

Addition of CMO: Add 20 mg of carboxymethoxylamine (CMO) hemihydrochloride to the ZEN solution.[5]

-

Reaction: Stir the mixture at room temperature for 24 hours.[5]

-

Drying: Dry the reaction mixture, for example, using a hot plate stirrer or under a stream of nitrogen.[5]

-

Purification (Optional but Recommended): The dried product, this compound (ZEN-CMO), can be further purified if necessary, for instance, by dissolving the residue in a suitable solvent and proceeding with extraction or chromatography. For many applications, the crude dried product can be used directly in the next step.

Part 2: Conjugation of ZEN-CMO to BSA via the Active Ester Method

This part of the protocol describes the covalent linking of the synthesized ZEN-CMO to BSA. The reaction is typically carried out in two steps: activation of the carboxyl group of ZEN-CMO with EDC (and optionally NHS), followed by the reaction with BSA.

-

Dissolution of ZEN-CMO: Dissolve 1.64 mg of the dried ZEN-CMO from Part 1 in 0.2 mL of dimethylformamide (DMF).[5]

-

Preparation of BSA Solution: In a separate tube, dissolve 5 mg of BSA in 2.5 mL of 0.15 M phosphate buffer (pH 5.5).[5]

-

Mixing: Add the ZEN-CMO solution dropwise to the BSA solution while gently stirring.

-

Activation and Conjugation: Add 25 mg of EDC to the mixture.[5] If using NHS to improve coupling efficiency and stability of the active intermediate, it should be added prior to or concurrently with EDC.

-

Reaction: Continue to stir the reaction mixture for 16 hours at room temperature.[5]

-

Purification by Dialysis: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against 1L of PBS (pH 7.4) at 4°C for three days. Change the PBS buffer daily to ensure the complete removal of unreacted ZEN-CMO and crosslinker byproducts.[6]

Part 3: Characterization of the ZEN-BSA Conjugate

After purification, it is crucial to confirm the successful conjugation and to determine the molar ratio of ZEN-CMO to BSA.

-

UV-Vis Spectrophotometry:

-

Scan the UV-Vis spectrum of the purified ZEN-BSA conjugate from 190 nm to 340 nm.[5]

-

Zearalenone has characteristic absorption maxima around 236 nm, 274 nm, and 316 nm. The spectrum of the conjugate should show the protein peak at around 280 nm and the characteristic peaks of ZEN, confirming the presence of the hapten on the protein.[5]

-

The molar ratio of ZEN to BSA can be calculated based on their respective molar extinction coefficients.[5][7]

-

-

SDS-PAGE Analysis:

-

Run the ZEN-BSA conjugate on an SDS-PAGE gel alongside unconjugated BSA as a control.

-

A successful conjugation will result in a shift in the molecular weight of the BSA band, indicating the attachment of the hapten molecules.[8]

-

-

Indirect ELISA:

-

The immunogenicity of the ZEN-BSA conjugate can be confirmed by using it as an antigen in an indirect ELISA to detect antibodies specific to Zearalenone.[8]

-

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the characterization of ZEN-BSA conjugates.

| Parameter | Typical Value | Method of Determination | Reference |

| Molar Ratio (ZEN:BSA) | 17.2:1 | UV-Vis Spectrophotometry | [7][9] |

| Molecular Weight of BSA | ~66 kDa | SDS-PAGE | [8] |

| Molecular Weight of ZEN-BSA | >66 kDa | SDS-PAGE | [8] |

| UV Absorbance Maxima of ZEN | 236, 274, 316 nm | UV-Vis Spectrophotometry | [5] |

| UV Absorbance Maximum of BSA | ~280 nm | UV-Vis Spectrophotometry |

Mandatory Visualization

The following diagrams illustrate the key processes described in this protocol.

Caption: Workflow for the synthesis and conjugation of ZEN-CMO to BSA.

Caption: Simplified signaling pathway of the EDC-mediated conjugation.

References

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]

- 4. US4990443A - Hapten-protein conjugates and methods of use in immunoassays - Google Patents [patents.google.com]

- 5. Production of a highly group-specific monoclonal antibody against zearalenone and its application in an enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and Characterization of Monoclonal Antibodies with High Affinity and Broad Class Specificity against Zearalenone and Its Major Metabolites [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Application of Zearalanone Carboxymethoxyl Oxime in Mycotoxin Immunoassays